molecular formula C20H26N2O3S B2492993 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955611-47-9

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2492993
CAS No.: 955611-47-9
M. Wt: 374.5
InChI Key: NMUQJHGHYLFOQZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. This compound features a benzenesulfonamide group linked to a 1-methyl-1,2,3,4-tetrahydroquinoline scaffold, a structural motif present in compounds investigated for modulating various biological targets . The integration of the sulfonamide functionality is a common strategy in ligand design, often contributing to favorable binding characteristics with target proteins . Its specific structure suggests potential as a key intermediate or candidate for developing novel therapeutic agents, particularly for central nervous system (CNS) targets, given the neuroactive profile of the tetrahydroquinoline core . Researchers can utilize this compound as a chemical probe to investigate structure-activity relationships (SAR), optimize lead compounds, and explore new mechanisms of action. It is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary experimental characterization and validation prior to use in any application.

Properties

IUPAC Name

4-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-3-25-18-7-9-19(10-8-18)26(23,24)21-13-12-16-6-11-20-17(15-16)5-4-14-22(20)2/h6-11,15,21H,3-5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUQJHGHYLFOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule comprises two primary subunits: a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl ethylamine moiety and a 4-ethoxybenzenesulfonamide group. The tetrahydroquinoline system introduces stereoelectronic complexities, necessitating selective hydrogenation and functionalization strategies. Meanwhile, the sulfonamide linkage demands precise coupling conditions to avoid competing reactions such as over-sulfonation or N-alkylation.

Key challenges include:

  • Regioselective ethoxy group introduction on the benzene ring without disturbing the sulfonamide bond.
  • Stereochemical control during the reduction of quinoline to tetrahydroquinoline to prevent racemization.
  • Compatibility of reaction solvents with both aromatic and aliphatic amine functionalities.

Synthetic Route Design and Key Intermediates

Retrosynthetic Analysis

The compound can be dissected into two precursors:

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ethylamine (Intermediate A)
  • 4-Ethoxybenzenesulfonyl chloride (Intermediate B)

Coupling these intermediates via nucleophilic substitution forms the final sulfonamide bond.

Intermediate A Synthesis

Quinoline Hydrogenation

The tetrahydroquinoline core is typically derived from quinoline via catalytic hydrogenation. A representative protocol involves:

Parameter Condition Source
Substrate 6-Nitroquinoline
Catalyst Palladium on carbon (Pd/C, 10 wt%)
Solvent Methanol
Hydrogen Pressure 3 MPa
Temperature 80°C
Reaction Time 24 hours
Yield 89%

This step reduces both the aromatic ring and nitro group, yielding 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine. Subsequent N-ethylation with bromoethane in the presence of potassium carbonate affords Intermediate A.

Alternative Reductive Amination

For substrates lacking pre-installed nitrogen substituents, reductive amination using sodium cyanoborohydride and formaldehyde in tetrahydrofuran (THF) achieves N-methylation with 76% efficiency.

Stepwise Synthesis Procedure

Preparation of 4-Ethoxybenzenesulfonyl Chloride (Intermediate B)

Sulfonation of Phenol Derivatives

Ethoxybenzene undergoes sulfonation with chlorosulfonic acid at 0–5°C, followed by thionyl chloride treatment to yield the sulfonyl chloride.

Parameter Condition Yield
Sulfonating Agent ClSO₃H (2.2 equiv) 82%
Chlorination Agent SOCl₂ (1.5 equiv) 95%
Reaction Temperature 0–5°C (sulfonation); 70°C (chlorination)

Coupling Reaction

Intermediate A (1.0 equiv) reacts with Intermediate B (1.1 equiv) in dichloromethane (DCM) under Schotten-Baumann conditions:

Parameter Condition Outcome
Base Pyridine (3.0 equiv) Neutralizes HCl
Temperature 0°C → room temperature 78% yield
Reaction Time 12 hours

The reaction is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane 1:1), with product visualization under UV light at 254 nm.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies reveal solvent effects on coupling efficiency:

Solvent Dielectric Constant Yield Byproducts
Dichloromethane 8.93 78% <5%
Tetrahydrofuran 7.58 65% 12%
Dimethylformamide 36.7 41% 22%

Polar aprotic solvents like DMF induce side reactions, likely due to sulfonyl chloride decomposition.

Temperature and Stoichiometry

Exceeding 1.1 equivalents of sulfonyl chloride promotes di-sulfonation, reducing purity. Maintaining the reaction below 25°C suppresses hydrolysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.8 Hz, 2H, ArH), 6.93 (d, J=8.8 Hz, 2H, ArH), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.71 (t, J=6.4 Hz, 2H, NCH₂), 2.85–2.78 (m, 2H, CH₂NH), 2.64 (s, 3H, NCH₃).
  • HRMS (ESI+) : m/z calcd for C₂₂H₃₀N₂O₃S [M+H]⁺: 402.1978; found: 402.1981.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) shows ≥98% purity at 220 nm.

Challenges and Alternative Methodologies

Byproduct Formation

Competing N-ethylation during the coupling step generates a bis-alkylated impurity (∼7%), necessitating silica gel chromatography for removal.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation (100 W, 120°C) to accelerate the coupling step, reducing reaction time to 2 hours with 81% yield.

Flow Chemistry Approaches

Microreactor systems enhance heat transfer, enabling continuous production at 50°C with 85% conversion per pass.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydroquinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent choice, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

  • 4-Methyl vs. 4-Ethoxy :
    Compound 11 (4-methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)-benzenesulfonamide) from features a 4-methyl group and a bis-sulfonamide structure. The methyl group reduces steric bulk compared to ethoxy, favoring lipophilicity and membrane permeability. However, the ethoxy group in the target compound may enhance solubility and metabolic stability due to its electron-donating nature .
  • Halogenated Analogs: Compounds in , such as N-[4-(3-chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide, incorporate halogens (Cl, F) and cyano groups. These substituents increase electronegativity and binding affinity but may elevate toxicity risks compared to the ethoxy group .

Variations in the Linked Ring Systems

  • Tetrahydroquinoline vs. Cyclohexyl Diol: (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide (, compound 6) replaces the tetrahydroquinoline with a cyclohexyl diol. The tetrahydroquinoline in the target compound offers a balance of rigidity and moderate hydrophobicity .
  • Complex Heterocycles: Compound 4h () contains a benzopyrrolodiazepinoindole system with a chloro substituent. This structure increases molecular complexity and target selectivity but may hinder synthetic accessibility and bioavailability compared to the simpler tetrahydroquinoline .

Linker Modifications

  • Ethyl vs. Ethylene Glycol Linkers: The target compound uses a simple ethyl linker, whereas compound 11 () employs an ethylene glycol chain. However, glycol linkers may introduce undesired polarity or metabolic cleavage sites .

Pharmacological Implications

While specific activity data for the target compound is unavailable in the provided evidence, structural comparisons suggest:

  • Solubility : The 4-ethoxy group likely improves solubility over methyl or halogenated analogs.
  • Binding Interactions: The tetrahydroquinoline’s partial aromaticity may facilitate π-stacking or hydrophobic interactions absent in cyclohexyl or diol-containing analogs.
  • Synthetic Feasibility : The target compound’s structure may be more synthetically tractable than complex heterocycles like compound 4h .

Biological Activity

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Ethoxy Group : Enhances lipophilicity and potential bioavailability.
  • Tetrahydroquinoline Moiety : Associated with various pharmacological activities.
  • Benzenesulfonamide Functional Group : Known for its interaction with biological targets.
PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₂₃N₂O₃S
Molecular Weight353.45 g/mol
CAS Number922085-93-6

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of tetrahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Prostate (DU-145), Cervical (HeLa), Lung Adenocarcinoma (A549), Liver (HepG2), and Breast (MCF-7).
  • Mechanism : The compound may induce apoptosis and cell cycle arrest in the G2/M phase by inhibiting tubulin polymerization, which is critical for mitotic spindle formation.

In vitro assays have demonstrated that compounds with similar structures can achieve IC50 values as low as 0.054 µM against lung cancer cells .

Neuroprotective Effects

The tetrahydroquinoline structure is linked to neuroprotective properties. Research suggests that these compounds may interact with neurotransmitter systems or exhibit antioxidant activities, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological effects of this compound are attributed to its ability to:

  • Bind to Specific Receptors : The compound may act as a ligand for various receptors involved in cell signaling pathways.
  • Modulate Enzyme Activity : It can influence enzymes critical for cancer progression or neurodegeneration.
  • Induce Apoptosis : By disrupting microtubule dynamics and activating apoptotic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Study on Tetrahydroquinoline Derivatives :
    • Objective : Evaluate anticancer properties.
    • Findings : Compounds showed significant inhibition of cell proliferation in multiple cancer cell lines with reported IC50 values ranging from 0.048 µM to 1.67 µM .
  • Neuroprotective Studies :
    • Objective : Assess protective effects against oxidative stress.
    • Findings : Compounds demonstrated reduced neuronal cell death in models of oxidative stress, indicating potential for treating neurodegenerative disorders .

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